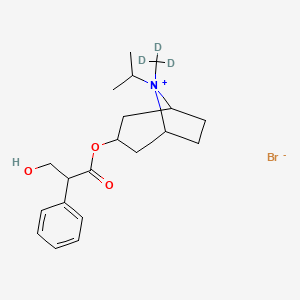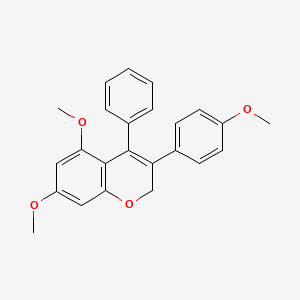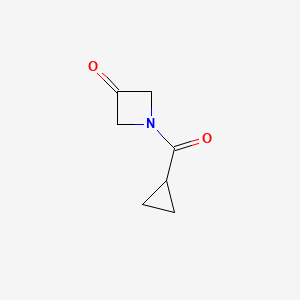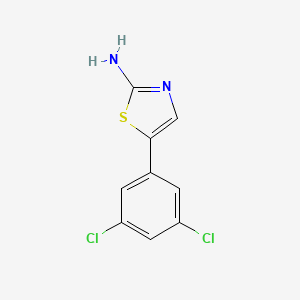
Ipratropium-D3 bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ipratropium-D3 bromide is a deuterated form of Ipratropium bromide, a quaternary ammonium compound. It is an anticholinergic agent that acts as a muscarinic receptor antagonist. This compound is commonly used in the treatment of chronic obstructive pulmonary disease and asthma due to its bronchodilatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ipratropium-D3 bromide involves the reaction of tropine with isopropyl bromide to form the quaternary ammonium compound. The process typically includes the following steps :
Starting Materials: Ethyl phenylacetate and isopropyl tropanol.
Reaction: The starting materials undergo substitution, reduction, and addition reactions.
Conditions: The reactions are carried out under controlled conditions to ensure safety and efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, controllability, and efficiency, making it suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
Ipratropium-D3 bromide undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Reagents: Isopropyl bromide, ethyl phenylacetate.
Conditions: Controlled temperature and pressure to ensure the desired reaction pathway.
Major Products Formed
The primary product formed from these reactions is this compound itself, with minimal by-products due to the specificity of the reaction conditions .
Aplicaciones Científicas De Investigación
Ipratropium-D3 bromide is widely used in scientific research due to its stable isotopic labeling. Its applications include :
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with muscarinic receptors.
Medicine: Used in the development of treatments for respiratory conditions.
Industry: Employed in the formulation of inhalation therapies.
Mecanismo De Acción
Ipratropium-D3 bromide exerts its effects by blocking muscarinic acetylcholine receptors in the airways. This leads to the relaxation of smooth muscles and bronchodilation. The compound specifically targets the M1, M2, and M3 receptors, inhibiting vagally-mediated reflexes .
Comparación Con Compuestos Similares
Similar Compounds
Atropine: Another muscarinic antagonist but with different pharmacokinetic properties.
Tiotropium bromide: A long-acting muscarinic antagonist used for similar indications.
Uniqueness
Ipratropium-D3 bromide is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical studies. Its specific binding affinity to multiple muscarinic receptors also distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C20H30BrNO3 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
[8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/i3D3; |
Clave InChI |
LHLMOSXCXGLMMN-FJCVKDQNSA-M |
SMILES isomérico |
[2H]C([2H])([2H])[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |
SMILES canónico |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)











![3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14023063.png)
![tert-Butyl (S)-7-(hydroxymethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14023078.png)
